molecular formula C6H10N2O2 B13973835 Methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate CAS No. 6117-22-2

Methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate

Cat. No.: B13973835
CAS No.: 6117-22-2
M. Wt: 142.16 g/mol
InChI Key: OTXVKZKUIKQISO-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate is a pyrazole-derived heterocyclic compound characterized by a partially saturated pyrazole ring (4,5-dihydro-3H-pyrazole) with a methyl substituent at the 3-position and a methyl ester group at the same carbon. This structure confers unique physicochemical properties, such as moderate polarity due to the ester group and enhanced stability from the partially saturated ring system. Pyrazole derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatility in synthesis and functionalization.

Properties

CAS No.

6117-22-2

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

methyl 5-methyl-3,4-dihydropyrazole-5-carboxylate

InChI

InChI=1S/C6H10N2O2/c1-6(5(9)10-2)3-4-7-8-6/h3-4H2,1-2H3

InChI Key

OTXVKZKUIKQISO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN=N1)C(=O)OC

Origin of Product

United States

Preparation Methods

Condensation Approach Using Methyl Acetoacetate and Hydrazine Derivatives

The most common synthetic route involves the condensation of methyl acetoacetate (or similar β-ketoesters) with hydrazine or substituted hydrazines. This reaction proceeds under basic or acidic conditions to form the dihydropyrazole ring system with the ester functionality intact.

  • General Reaction Scheme:

    $$
    \text{Methyl acetoacetate} + \text{Hydrazine derivative} \xrightarrow[\text{acid/base}]{\text{solvent}} \text{this compound}
    $$

  • Typical Conditions:

    • Solvents: Methanol, ethanol, or other polar solvents
    • Temperature: 60–80°C
    • Reaction time: Several hours (commonly 3–5 h)
    • Catalysts: Acidic catalysts (e.g., acetic acid) or bases (e.g., sodium ethoxide) to facilitate cyclization
  • Purification: Crystallization from alcohols or distillation under reduced pressure.

Alternative Multicomponent Reactions (MCRs)

Recent advances include multicomponent reactions involving aromatic aldehydes, hydrazine derivatives, and β-ketoesters to efficiently construct pyrazole derivatives, including this compound analogs. These methods benefit from operational simplicity, high yields, and broad substrate scope.

  • Advantages:

    • One-pot synthesis
    • Mild reaction conditions
    • High atom economy
  • Typical substrates: Aromatic aldehydes, N-methylhydrazines, methyl 3-hydroxy-1H-pyrazole-5-carboxylate

  • Reaction Conditions: Room temperature to reflux, often in ethanol or methanol

Industrial and Flow Chemistry Methods

Industrial production may employ continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as transition metals or enzymes can be used to enhance selectivity and reduce reaction times. These methods also focus on green chemistry principles by minimizing hazardous reagents and waste.

Detailed Reaction Conditions and Optimization

Parameter Typical Range/Condition Notes
Solvent Methanol, ethanol Polar protic solvents preferred
Temperature 60–80°C Higher temperatures increase rate
Reaction Time 3–5 hours Monitored by TLC or HPLC
Catalyst Acid (acetic acid) or base (NaOEt) Catalysts accelerate cyclization
Molar Ratios 1:1 (methyl acetoacetate:hydrazine) Stoichiometric balance critical for yield
Purification Method Crystallization, vacuum distillation Ensures purity >95%

Characterization Techniques for the Prepared Compound

Research Findings and Comparative Analysis

Biological Activity Implications

Pyrazole derivatives such as this compound show enzyme inhibition properties, including acetylcholinesterase inhibition, which is relevant in neurodegenerative disease research. The ester functionality provides a handle for further derivatization to improve pharmacokinetic profiles.

Comparative Table of Synthesis Methods

Method Advantages Disadvantages Yield Range (%)
Condensation with methyl acetoacetate Simple, well-established Requires careful pH control 70–85
Multicomponent reaction (MCR) High atom economy, one-pot Substrate scope may be limited 80–95
Continuous flow industrial method Scalable, efficient, green Requires specialized equipment 85–90

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield dihydropyrazole derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity : Hybrids like 4i/4j demonstrate that coupling pyrazole cores with coumarin or tetrazole groups enhances biological targeting, suggesting avenues for modifying the target compound for drug discovery .
  • Industrial Relevance : The target compound’s balance of simplicity and functionality makes it more scalable for industrial use than complex heterocycles like 4i/4j or specialized aromatics like skatole.

Biological Activity

Methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound belongs to the pyrazole class of compounds, which are characterized by a five-membered ring containing two adjacent nitrogen atoms. The synthesis of this compound typically involves the reaction of hydrazine derivatives with suitable carbonyl compounds under acidic or basic conditions.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study demonstrated that certain synthesized pyrazole derivatives showed up to 85% inhibition of tumor necrosis factor (TNF-α) and 93% inhibition of interleukin-6 (IL-6) at concentrations of 10 µM, outperforming standard drugs like dexamethasone .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone76% (1 µM)86% (1 µM)
Pyrazole Derivative A85% (10 µM)93% (10 µM)
Pyrazole Derivative B61% (10 µM)76% (10 µM)

2. Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. A study revealed that various pyrazole derivatives exhibited significant activity against bacterial strains such as E. coli and Bacillus subtilis, with some compounds achieving inhibition comparable to standard antibiotics .

Bacterial StrainInhibition Zone (mm)Standard Drug
E. coli20Ampicillin
Bacillus subtilis22Norfloxacin

3. Anticancer Activity

The anticancer properties of pyrazoles are particularly noteworthy. Compounds derived from this compound have shown promising results in inhibiting the growth of various cancer cell lines. For example, one study reported an IC50 value of 26 µM against A549 lung cancer cells for a related pyrazole derivative .

Cell LineIC50 (µM)Reference Compound
A54926Ethyl derivative
MCF73.79Pyrazole derivative

Case Study 1: Anti-inflammatory Effects

A specific derivative was tested in a carrageenan-induced paw edema model in rats, showing significant reduction in inflammation compared to the control group treated with ibuprofen . This suggests that this compound may be a viable candidate for developing new anti-inflammatory drugs.

Case Study 2: Anticancer Efficacy

In vitro studies on various cancer cell lines demonstrated that certain pyrazole derivatives induced apoptosis and inhibited cell proliferation effectively. For instance, the compound exhibited an IC50 value of 49.85 µM against the HepG2 liver cancer cell line, indicating its potential as an anticancer agent .

Q & A

Q. Key Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
Temperature80–100°C (reflux)Higher temps accelerate ring closure but may increase side products
SolventEthanol or DMFPolar aprotic solvents enhance reactivity
CatalystK₂CO₃ or NaHBase choice affects alkylation efficiency
Reaction Time10–24 hoursProlonged time improves cyclization but risks decomposition

What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:

  • 1H/13C NMR : Confirms the dihydro-pyrazole ring structure (e.g., δ 2.5–3.5 ppm for CH₂ groups in the ring) and methyl ester signals (δ 3.7–3.9 ppm) .
  • IR Spectroscopy : Detects ester C=O stretching (~1700 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z ~156 (M⁺) with fragmentation patterns supporting the pyrazole core .
  • Elemental Analysis : Validates empirical formula (C₆H₁₀N₂O₂) within ±0.3% error .

Q. Table: Common Derivatization Pathways

Reaction TypeReagents/ConditionsProduct Application
Ester hydrolysisLiOH, H₂O, 60°CCarboxylic acid intermediates
N-AlkylationR-X, K₂CO₃, DMF, 80°CBioactive N-substituted derivatives

What biological targets are associated with this compound’s derivatives, and what mechanisms are proposed?

Methodological Answer:
Derivatives show activity against:

  • EGFR Kinase : Pyrazole-carboxylates inhibit ATP-binding pockets via competitive binding (IC₅₀ ~2–5 µM) .
  • Antimicrobial Targets : Thioamide derivatives disrupt bacterial cell wall synthesis (MIC ≤8 µg/mL for S. aureus) .

Q. Mechanistic Insight :

  • Hydrogen Bonding : Carboxylate groups interact with Lys-721 in EGFR .
  • Lipophilic Interactions : Methyl groups enhance membrane permeability .

What are the current gaps in toxicity and ecotoxicity data for this compound?

Methodological Answer:

  • Toxicity : Limited acute toxicity data (e.g., LD₅₀, Ames test) due to its research-grade status .
  • Ecotoxicity : No studies on bioaccumulation (BCF) or soil mobility; predicted BCF <100 suggests low persistence .

Q. Recommended Protocols :

  • In vitro assays : Use HepG2 cells for cytotoxicity screening (EC₅₀).
  • QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for fish) .

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